molecular formula C9H16N2O B1357577 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one CAS No. 141549-84-0

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one

Cat. No.: B1357577
CAS No.: 141549-84-0
M. Wt: 168.24 g/mol
InChI Key: RWTIGSVLCKEUPK-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

141549-84-0

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C9H16N2O/c1-10-5-7-3-9(12)4-8(6-10)11(7)2/h7-8H,3-6H2,1-2H3

InChI Key

RWTIGSVLCKEUPK-UHFFFAOYSA-N

SMILES

CN1CC2CC(=O)CC(C1)N2C

Canonical SMILES

CN1CC2CC(=O)CC(C1)N2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N,N-bis(2,2-dimethoxyethyl)methylamine (61 g, 0.30 mol) was added distilled water (630 ml) and concentrated hydrochloric acid (101 ml, 1.21 mol) and a solution was heated to reflux for 1 hr. Subsequently, to the solution was added under ice-cooling an aqueous solution of sodium hydroxide (48.5 g sodium hydroxide, 200 ml water)(which was called "A solution"). On one hand, "A solution" was added at room temperature while stirring to an aqueous solution of disodium phosphate 12 hydrate (114.4 g) and citric acid (54.1 g) in water (709 ml) which was separately prepared. To a mixture were added acetone dicarboxylic acid (85.8 g, 0.59 mol) and methylamine hydrochloride (35.9 g, 0.53 mol). An aqueous sodium hydroxide solution was added to adjust the pH to 5 and the mixture was reacted for 15 hrs. To the reaction solution was added dropwise under ice-cooling concentrated hydrochloric acid (175 ml). The aqueous layer was washed with ethyl acetate ( 1000 ml ×2) and sodium hydroxide (126 g) was added to the aqueous layer. The layer was extracted with chloroform (1000 ml ×3), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue (23 g) was separated by column chromatography (Florisil, ethyl acetate) to give a crude product. Recrystallization from hexane afforded the title compound (6.2 g).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step Two
Name
Quantity
630 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
disodium phosphate 12 hydrate
Quantity
114.4 g
Type
reactant
Reaction Step Four
Quantity
54.1 g
Type
reactant
Reaction Step Four
Name
Quantity
709 mL
Type
solvent
Reaction Step Four
Name
acetone dicarboxylic acid
Quantity
85.8 g
Type
reactant
Reaction Step Five
Quantity
35.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
175 mL
Type
reactant
Reaction Step Seven

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